Bis(cupferronato)copper
Description
Bis(cupferronato)copper is a coordination complex where copper(II) ions are chelated by two cupferron ligands. Cupferron (N-nitroso-N-phenylhydroxylamine) acts as a bidentate ligand, binding through its oxygen and nitrogen atoms . This complex is synthesized by reacting copper salts (e.g., CuCl₂ or CuSO₄) with cupferron under controlled pH conditions, typically in aqueous or alcoholic solutions.
Properties
CAS No. |
15613-15-7 |
|---|---|
Molecular Formula |
C12H12CuN4O4+2 |
Molecular Weight |
339.79 g/mol |
IUPAC Name |
copper;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/2C6H6N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*1-5,9H;/q;;+2/b2*8-7-; |
InChI Key |
KCPUZGCPWVMVFE-ATMONBRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].C1=CC=C(C=C1)[N+](=NO)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Bis(cupferronato)copper can be synthesized through the reaction of copper(II) salts with cupferron in an aqueous or alcoholic medium. The typical procedure involves dissolving copper(II) acetate or copper(II) sulfate in water or methanol, followed by the addition of an aqueous solution of cupferron. The reaction mixture is then stirred at room temperature, leading to the formation of a precipitate, which is filtered, washed, and dried to obtain this compound .
Chemical Reactions Analysis
Bis(cupferronato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center in this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The cupferron ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of different copper complexes.
Complexation Reactions: This compound can form complexes with other metal ions or organic molecules, which can alter its chemical and physical properties.
Scientific Research Applications
Bis(cupferronato)copper has several scientific research applications:
Chemistry: It is used as a reagent in qualitative inorganic analysis for the detection and quantification of metal ions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of bis(cupferronato)copper involves its ability to interact with biological molecules, such as proteins and nucleic acids. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is particularly relevant in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through ROS generation .
Comparison with Similar Compounds
Comparison with Similar Copper Compounds
Structural and Bonding Differences
Table 1: Structural Parameters of Selected Copper Complexes
- Bis(acetylacetonato)copper(II) : Exhibits square planar geometry with shorter Cu–O bonds (1.90–1.93 Å) due to strong O,O-chelation. This complex is thermally stable and widely used in organic synthesis .
- Bis(oxadiazol-phenolato)copper(II): Shows distorted square planar geometry with distinct Cu–O/N bond lengths, favoring applications in photoluminescence and sensor technologies .
- Perchlorato complexes : Weak coordination of perchlorate ligands results in labile structures, making them reactive in DNA-binding studies .
Stability and Reactivity
- Thermal Stability : Cupferronato complexes generally exhibit moderate thermal stability, decomposing at ~200–300°C. In contrast, acetylacetonato complexes are more stable (decomposition >300°C) due to stronger ligand field stabilization .
- Solubility: this compound is sparingly soluble in polar solvents (e.g., water, ethanol), whereas bis(glutamato)copper () is water-soluble due to its anionic carboxylate groups.
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